molecular formula C15H15N3 B1409114 (S)-4-Amino-3-(1-phenylethylamino)benzonitrile CAS No. 1515921-79-5

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile

Cat. No.: B1409114
CAS No.: 1515921-79-5
M. Wt: 237.3 g/mol
InChI Key: HBNIBJROTGPVNT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance

Scientific Research Applications

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile has several applications in scientific research:

Safety and Hazards

“(S)-(-)-1-Phenylethylamine” is combustible and harmful if swallowed . It causes severe skin burns and eye damage . It’s recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The last decade has seen many advancements in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine . Over eighty new original papers have supplemented the previous works . This suggests that there’s ongoing research in this area, and we can expect more developments in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile typically involves the reaction of (S)-1-phenylethylamine with 4-amino-3-bromobenzonitrile. The reaction is carried out under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The process involves the following steps:

    Preparation of (S)-1-phenylethylamine: This can be synthesized through the reduction of acetophenone using a chiral reducing agent.

    Coupling Reaction: (S)-1-phenylethylamine is reacted with 4-amino-3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enantioselective synthesis methods are employed to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-3-(1-phenylethylamino)benzonitrile: The enantiomer of the compound, which may have different biological activities.

    4-Amino-3-(1-phenylethylamino)benzonitrile: The racemic mixture containing both enantiomers.

Uniqueness

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile is unique due to its enantiomeric purity, which can result in higher selectivity and potency in biological applications compared to its racemic mixture .

Properties

IUPAC Name

4-amino-3-[[(1S)-1-phenylethyl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIBJROTGPVNT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.